molecular formula C17H14ClF2N3O6 B10974508 {5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

{5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10974508
M. Wt: 429.8 g/mol
InChI Key: GZQJYEWNHNCSLN-UHFFFAOYSA-N
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Description

The compound {5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a furan ring, a pyrazole ring, and several functional groups such as chloro, nitro, and difluoromethyl, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Nitro Groups: Chlorination and nitration reactions are carried out using reagents such as chlorine gas and nitric acid, respectively.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final step involves coupling the furan and pyrazole rings through a series of condensation reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, contributing to its therapeutic potential.

Comparison with Similar Compounds

{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Other compounds with furan and pyrazole rings, such as furan-2-carboxylic acid and 3,5-dimethylpyrazole.

    Uniqueness: The presence of multiple functional groups, such as chloro, nitro, and difluoromethyl, in a single molecule makes it unique and potentially more versatile in its applications.

{5-[(2-CHLORO-5-NITROPHENOXY)METHYL]-2-FURYL}[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14ClF2N3O6

Molecular Weight

429.8 g/mol

IUPAC Name

[5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C17H14ClF2N3O6/c1-9-7-17(25,16(19)20)22(21-9)15(24)13-5-3-11(29-13)8-28-14-6-10(23(26)27)2-4-12(14)18/h2-6,16,25H,7-8H2,1H3

InChI Key

GZQJYEWNHNCSLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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